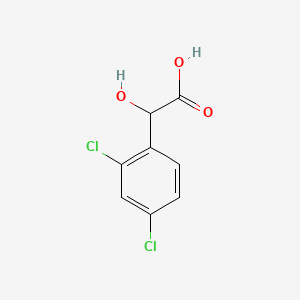

2,4-Dichloromandelic acid

Description

The exact mass of the compound 2,4-Dichloromandelic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409412. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Dichloromandelic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloromandelic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBOCBYSVZOREGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905057 | |

| Record name | 2,4-Dichloromandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7554-78-1 | |

| Record name | 2,4-Dichloromandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7554-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloromandelic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007554781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC409412 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409412 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dichloromandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-dichlorophenyl)-2-hydroxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLOROMANDELIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZO0484O865 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Unseen Catalyst: A Technical Review of 2,4-Dichloromandelic Acid's Role in Synthetic Chemistry and Biological Discovery

Foreword: Beyond the Bench – Understanding the "Why" in Chemical Synthesis

In the landscape of drug discovery and fine chemical synthesis, certain molecules, while not possessing headline-grabbing biological activities themselves, serve as critical linchpins in the creation of complex, life-altering compounds. 2,4-Dichloromandelic acid is a prime example of such an "unseen catalyst." This technical guide moves beyond a simple recitation of properties to provide researchers, scientists, and drug development professionals with a deeper understanding of the causality behind its applications. We will explore not just what can be done with this versatile chiral building block, but why it is a valuable tool in the synthetic chemist's arsenal. Our focus will be on the strategic importance of its structure and how it is leveraged to achieve specific, biologically relevant outcomes.

Physicochemical Characteristics and Strategic Importance

2,4-Dichloromandelic acid is a halogenated derivative of mandelic acid, a simple alpha-hydroxy acid. Its strategic value in synthesis stems from the unique interplay of its functional groups and the electronic effects of the chlorine substituents.

| Property | Value | Source |

| Molecular Formula | C₈H₆Cl₂O₃ | |

| Molecular Weight | 221.04 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 119 °C | |

| Chirality | Exists as a racemic mixture (R/S enantiomers) |

The key features that underpin its utility are:

-

The Chiral Center: The alpha-hydroxy acid moiety provides a stereocenter, making it an invaluable tool for the synthesis of enantiomerically pure compounds. The biological activity of many pharmaceuticals is highly dependent on their stereochemistry.[1]

-

The Carboxylic Acid and Hydroxyl Groups: These functional groups offer multiple reaction sites for derivatization, including esterification, amidation, and oxidation.[2]

-

The Dichlorinated Phenyl Ring: The two chlorine atoms on the phenyl ring significantly influence the molecule's electronic properties and lipophilicity. These substitutions can enhance binding interactions with biological targets in the final synthesized molecules and can also direct the course of synthetic reactions.

The Core Application: A Chiral Building Block in Asymmetric Synthesis

While direct, potent biological activity of 2,4-Dichloromandelic acid is not widely reported, its primary role is as a chiral precursor and resolving agent in the synthesis of more complex, biologically active molecules.

Chiral Resolution of Racemic Amines

A fundamental application of chiral acids like 2,4-Dichloromandelic acid is in the resolution of racemic mixtures of chiral amines. This process is based on the formation of diastereomeric salts with differing physical properties, allowing for their separation.

This protocol is a generalized procedure. Specific conditions such as solvent, temperature, and stoichiometry must be optimized for each specific amine.

-

Salt Formation:

-

Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

-

In a separate flask, dissolve one equivalent of enantiomerically pure 2,4-Dichloromandelic acid in the same solvent, warming gently if necessary.

-

Slowly add the acid solution to the amine solution with stirring.

-

Allow the mixture to stir at room temperature or a slightly elevated temperature for a specified time to ensure complete salt formation.

-

-

Fractional Crystallization:

-

Slowly cool the reaction mixture to allow for the crystallization of the less soluble diastereomeric salt. The cooling rate can be critical for obtaining well-formed crystals.

-

If no crystals form, partial evaporation of the solvent or the addition of an anti-solvent may be necessary to induce crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. This is the first crop of the less soluble diastereomer.

-

The mother liquor contains the more soluble diastereomeric salt. This can be concentrated and cooled further to obtain subsequent crops of crystals or processed directly.

-

-

Liberation of the Free Amine:

-

Suspend the isolated diastereomeric salt in a biphasic system of water and an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Add an aqueous base (e.g., 1M NaOH or NaHCO₃) and stir until the solid dissolves. The base neutralizes the acidic resolving agent, liberating the free amine into the organic layer.

-

Separate the organic layer, and wash it with water and then brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

-

-

Determination of Enantiomeric Excess:

-

The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral shift reagent.

-

Causality: The success of this method hinges on the differential solubility of the two diastereomeric salts. The specific intermolecular interactions (hydrogen bonding, ionic interactions, and van der Waals forces) in the crystal lattice of each salt dictate its stability and, consequently, its solubility.

Indirect Biological Activity: The Pharmacological Significance of Derivatives

The biological relevance of 2,4-Dichloromandelic acid is best understood by examining the activities of the compounds synthesized from it. While direct examples for the 2,4-dichloro isomer are not as prevalent in the literature as for other halogenated mandelic acids, the principles of its use as a scaffold for biologically active molecules are well-established. Mandelic acid derivatives have a broad spectrum of reported biological activities, including antimicrobial, antiviral, antifungal, anticancer, and anti-inflammatory properties.[3]

A Case Study: The Role of Halogenated Mandelic Acids in Antithrombotic Agents

A prominent example of the pharmaceutical application of a closely related compound, (R)-2-chloromandelic acid, is in the synthesis of the antiplatelet drug Clopidogrel .[4][5][6] This provides a valuable model for understanding how the 2,4-dichloro analogue could be similarly employed. Clopidogrel is an irreversible inhibitor of the P2Y12 adenosine diphosphate (ADP) receptor, which plays a crucial role in platelet aggregation and thrombus formation.[2]

This synthetic route highlights how the core structure of a halogenated mandelic acid is incorporated into a final, potent pharmaceutical agent. The stereochemistry of the final product is dictated by the chirality of the starting mandelic acid derivative.

Broader Biological Potential of Mandelic Acid Derivatives

Research into various derivatives of mandelic acid has revealed a wide array of biological activities:

-

Antimicrobial and Antifungal Activity: The lipophilicity of mandelic acid and its derivatives allows for penetration of microbial cell membranes.[7] Halogenation of the phenyl ring can further enhance this property, potentially leading to increased antimicrobial potency.

-

Anticancer Activity: Certain mandelic acid derivatives, particularly when incorporated into heterocyclic scaffolds like thiazolidinones, have shown promising anticancer activity.[8] The dichlorophenyl moiety could contribute to specific interactions with target proteins in cancer cells.

-

Antiviral Activity: Polymers derived from mandelic acid have been investigated for their ability to inhibit viruses such as HIV.[7]

Conclusion and Future Perspectives

2,4-Dichloromandelic acid is a molecule whose value lies not in its own biological activity, but in its potential to create it. As a chiral building block, it offers a reliable and versatile platform for the asymmetric synthesis of complex molecules. The presence of the dichloro-substituents provides a handle for chemists to fine-tune the electronic and steric properties of the final compounds, which can be critical for achieving high potency and selectivity for biological targets.

While direct pharmaceutical applications of 2,4-Dichloromandelic acid are not as well-documented as those of its mono-halogenated counterparts, the principles of its utility are clear. Future research in this area could focus on:

-

Synthesis of Novel Compound Libraries: Using 2,4-Dichloromandelic acid as a scaffold to generate libraries of novel compounds for screening against a wide range of biological targets.

-

Structure-Activity Relationship (SAR) Studies: Systematically investigating how the 2,4-dichloro substitution pattern influences the biological activity of a series of related compounds compared to other halogenation patterns.

-

Development of Novel Catalytic Methodologies: Exploring new asymmetric reactions where 2,4-Dichloromandelic acid or its derivatives can act as chiral ligands or organocatalysts.

References

Sources

- 1. Process for preparing clopidogrel - Eureka | Patsnap [eureka.patsnap.com]

- 2. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Process For Preparation Of Clopidogrel [quickcompany.in]

- 4. Experiment and simulation on kinetic resolution of (R,S)-2-chloromandelic acid by enzymatic transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel method of producing the pharmaceutical intermediate (R)-2-chloromandelic acid by bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mandelic Acid Derivatives: Unlocking Versatility from Medicine to Piperonal Synthesis - Symb ChemTech [symbchem.com]

- 8. Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated Protocol for the Acid-Catalyzed Hydrolysis of 2,4-Dichloromandelonitrile

Abstract

This document provides a comprehensive, step-by-step protocol for the hydrolysis of 2,4-dichloromandelonitrile to its corresponding α-hydroxy carboxylic acid, 2,4-dichloromandelic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals. The protocol emphasizes safety, mechanistic understanding, reaction monitoring, and purification to ensure a high-yield, high-purity outcome. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the procedure effectively.

Introduction and Scientific Principles

2,4-Dichloromandelic acid is a valuable building block in organic synthesis, notably serving as an intermediate for agrochemicals and active pharmaceutical ingredients. The conversion of 2,4-dichloromandelonitrile, a cyanohydrin derived from 2,4-dichlorobenzaldehyde, represents an efficient route to this α-hydroxy acid.

The hydrolysis of nitriles to carboxylic acids is a fundamental transformation in organic chemistry.[1][2] The reaction typically proceeds under strong acidic or basic conditions. This protocol focuses on acid-catalyzed hydrolysis, which involves two primary stages:

-

Hydration of the Nitrile: The nitrile is first hydrolyzed to a 2,4-dichloromandelamide intermediate.

-

Hydrolysis of the Amide: The intermediate amide is then further hydrolyzed to 2,4-dichloromandelic acid and an ammonium salt.[3][4]

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen. This crucial step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[3][5] The entire process is driven to completion by the formation of the thermodynamically stable carboxylic acid and the protonation of the released ammonia as the non-nucleophilic ammonium ion.[3]

Reaction Pathway & Workflow Visualization

The overall transformation from the starting material to the final product is a robust and well-established synthetic route.

Caption: Experimental workflow for the synthesis of 2,4-dichloromandelic acid.

Caption: Simplified acid-catalyzed hydrolysis mechanism.

Materials and Apparatus

Reagents and Chemicals

| Chemical | Grade | Supplier | Notes |

| 2,4-Dichloromandelonitrile | ≥97% | Standard Supplier | Highly toxic. Handle with extreme care. |

| Hydrochloric Acid (HCl) | 37% (Conc.) | ACS Reagent Grade | Corrosive. |

| Ethyl Acetate (EtOAc) | ACS Reagent Grade | - | For extraction. |

| Sodium Bicarbonate (NaHCO₃) | Saturated Sol. | - | For neutralization. |

| Brine (Saturated NaCl) | - | - | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | For drying. |

| Toluene or Benzene | ACS Reagent Grade | - | For recrystallization. Use Toluene as a safer alternative. |

| TLC Plates | Silica Gel 60 F₂₅₄ | - | For reaction monitoring. |

Laboratory Apparatus

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Separatory funnel (500 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Glassware for recrystallization

-

TLC development chamber and UV lamp (254 nm)

-

Melting point apparatus

Critical Safety Precautions

This protocol involves extremely hazardous materials. A thorough risk assessment must be conducted before commencing any work.

-

Hydrogen Cyanide Hazard: 2,4-Dichloromandelonitrile is a cyanohydrin, which is stable but can readily decompose to 2,4-dichlorobenzaldehyde and highly toxic hydrogen cyanide (HCN) gas.[6][7][8] This decomposition can be initiated by heat or changes in pH. All steps must be performed in a certified, high-flow chemical fume hood. [9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or neoprene over nitrile).[7][10]

-

Acid Handling: Concentrated hydrochloric acid is highly corrosive and releases noxious fumes. Handle with care, ensuring appropriate gloves and eye protection.

-

Waste Disposal: All cyanide-contaminated waste (glassware, gloves, aqueous layers) must be quenched with an oxidizing agent (e.g., bleach) under basic conditions in the fume hood before disposal in a designated hazardous waste container. Follow all institutional and local regulations for chemical waste management.

Detailed Experimental Protocol

Step 1: Reaction Setup

-

Assemble a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser in a fume hood. Ensure all joints are securely clamped.

-

Position the apparatus in a heating mantle placed on top of a magnetic stirrer.

Step 2: Hydrolysis Reaction

-

To the round-bottom flask, add 2,4-dichloromandelonitrile (e.g., 10.0 g, 1.0 equiv).

-

Carefully add concentrated hydrochloric acid (e.g., 100 mL). The mandelonitrile should be mixed with the acid promptly after weighing to minimize potential decomposition.[9]

-

Turn on the stirrer to ensure gentle mixing.

-

Begin heating the mixture to reflux (approximately 105-110 °C). The rationale for heating is to provide the necessary activation energy for the hydrolysis of the stable nitrile group. Refluxing maintains a constant reaction temperature without solvent loss.[1][2]

-

Maintain the reaction at reflux for 4-6 hours. The reaction progress should be monitored periodically.

Step 3: Reaction Monitoring (TLC)

-

Prepare a TLC eluent, for example, 30:70 Ethyl Acetate:Hexanes with 1% acetic acid.

-

Every hour, carefully take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate against a spot of the starting material.

-

The reaction is complete upon the disappearance of the starting material spot. The product, being more polar, will have a lower Rf value.

Step 4: Work-up and Product Isolation

-

Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a 500 mL separatory funnel containing 150 mL of cold deionized water.

-

Extract the aqueous phase with ethyl acetate (3 x 100 mL). The multiple extractions ensure efficient recovery of the product from the aqueous layer.[11][12]

-

Combine the organic layers in the separatory funnel.

-

Wash the combined organic layer sequentially with:

-

Deionized water (1 x 100 mL)

-

Saturated sodium bicarbonate solution (2 x 100 mL). Caution: This neutralization will generate CO₂ gas; vent the separatory funnel frequently. This step removes the excess HCl catalyst.

-

Saturated brine solution (1 x 100 mL). This wash helps to break any emulsions and removes the bulk of the dissolved water from the organic phase.

-

-

Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 2,4-dichloromandelic acid as a solid.

Step 5: Purification (Recrystallization)

-

Transfer the crude solid to a clean Erlenmeyer flask.

-

Add a minimal amount of hot toluene (or an alternative solvent like a toluene/heptane mixture) to dissolve the solid completely. Using a minimal volume is key to maximizing recovery during crystallization.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to complete crystallization.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent and allow them to air-dry or dry in a vacuum oven.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Parameter | Expected Result | Purpose |

| Appearance | White to off-white crystalline solid | Initial quality check |

| Melting Point | ~119-121 °C | Purity assessment |

| ¹H NMR | Consistent with 2,4-dichloromandelic acid structure | Structural confirmation |

| IR Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹) | Functional group confirmation |

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | - Insufficient reaction time or temperature.- Low concentration/quality of acid. | - Extend the reflux time and monitor by TLC.- Ensure the heating mantle reaches the target temperature.- Use fresh, concentrated acid. |

| Low Product Yield | - Incomplete extraction.- Product loss during NaHCO₃ wash (formation of water-soluble carboxylate).- Reversion of cyanohydrin during work-up.[13][14] | - Perform additional extractions (e.g., 2 more times).- Perform the bicarbonate wash quickly and without excessive agitation.- Ensure the work-up is performed promptly after the reaction is cooled. |

| Oily or Dark-Colored Product | - Presence of impurities from starting material.- Thermal decomposition or side reactions.[9] | - Ensure purity of 2,4-dichloromandelonitrile.- Avoid excessive heating temperatures.- Use activated charcoal during the recrystallization step before hot filtration. |

| Product Fails to Crystallize | - Presence of impurities.- Insufficient concentration or incorrect solvent. | - Re-purify the crude product (e.g., column chromatography).- Ensure the solution is fully saturated before cooling. Try scratching the inside of the flask or adding a seed crystal. |

References

-

ResearchGate. Hydrolysis Reaction Mechanismof 2, 4-Dichlorophenoxy Acetic Acid Metabolism. Available at: [Link]

-

MDPI. Hydrolysis reaction of 2,4-Dichlorophenoxyacetic Acid. A Kinetic and Computational Study. Available at: [Link]

-

Organic Chemistry Tutor. Hydrolysis of Nitriles. Available at: [Link]

-

PrepChem.com. Preparation of 2,4-dichlorobenzaldehyde. Available at: [Link]

- Google Patents. JP5561564B2 - Mandelic acid production method and mandelic acid crystals.

- Google Patents. CN103880625A - Method for preparing D, L-mandelic acid and derivative of D, L-mandelic acid.

-

Chemguide. hydrolysis of nitriles. Available at: [Link]

-

Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]

- Google Patents. CN106699526A - Method of preparing 2,4-dichlorobenzaldehyde through continuous oxidation of 2,4-dichlorotoluene.

-

Organic Syntheses. Mandelic Acid. Available at: [Link]

-

Chemistry LibreTexts. 20.7: Chemistry of Nitriles. Available at: [Link]

-

Chemistry LibreTexts. Cyanohydrins. Available at: [Link]

-

Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]

- Google Patents. CN102603518A - Resolution method for 2-chloromandelic acid by crystalizing diastereomeric salts.

-

Organic Syntheses. m-CHLOROPHENYLMETHYLCARBINOL. Available at: [Link]

-

YouTube. Cyanohydrin Formation and Reactions. Available at: [Link]

-

Pubs - Royal Society of Chemistry. A Chemoenzymatic Process to Achieve Optically Active Mandelic Acid Employing Continuous-Flow Resolution of Cyanohydrin as. Available at: [Link]

-

Chemistry Stack Exchange. Mechanism for hydrolysis of cyanohydrin. Available at: [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]

-

ResearchGate. (PDF) 2,4-Dichlorobenzaldehyde. Available at: [Link]

-

Chemistry Steps. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Available at: [Link]

-

YouTube. Cyanohydrin formation and hydrolysis. Available at: [Link]

-

ResearchGate. Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition: Role of the oxide anion radical in the hydrolysis mechanism. Available at: [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. orgsyn.org [orgsyn.org]

- 10. fishersci.com [fishersci.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. CN102603518A - Resolution method for 2-chloromandelic acid by crystalizing diastereomeric salts - Google Patents [patents.google.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]

Application Note: Strategic Esterification Protocols for 2,4-Dichloromandelic Acid Derivatives

Executive Summary & Molecule Profile

2,4-Dichloromandelic acid (2,4-DCMA) is a critical chiral synthon in the synthesis of agrochemical fungicides and pharmaceutical intermediates. Its unique structure—a phenyl ring substituted with chlorine atoms at the ortho and para positions, combined with an

This guide provides three validated protocols for esterifying 2,4-DCMA. Unlike generic esterification guides, we address the specific "pain points" of this molecule:

-

Steric Hindrance: The ortho-chlorine atom creates steric bulk near the reaction center, potentially retarding standard nucleophilic attacks.

-

Chemoselectivity: The

-hydroxyl group is a competing nucleophile, leading to risk of self-esterification (oligomerization). -

Chiral Integrity: For enantiopure applications, preventing racemization of the sensitive benzylic stereocenter is paramount.

Structural Analysis

-

Substrate: 2,4-Dichloromandelic Acid

-

CAS: 19134-25-9 (Racemic) / 102000-59-9 (R-isomer)

-

Key Risks: Dimerization (intermolecular esterification), Racemization (via enolization mechanisms under harsh base/acid).

Decision Matrix: Selecting the Right Protocol

Do not apply a "one-size-fits-all" approach. Select your method based on the scale and the need for optical purity.

Figure 1: Strategic selection of esterification method based on experimental constraints.

Protocol A: Modified Fischer Esterification (High-Throughput/Scale-Up)

Best For: Large-scale synthesis of Methyl/Ethyl esters where slight racemization is acceptable or the starting material is racemic. Mechanism: Acid-catalyzed nucleophilic acyl substitution.[1]

The "Ortho-Effect" Modification

Standard Fischer esterification can be sluggish due to the 2-chloro substituent. To counter this without causing thermal decomposition, we utilize a Dean-Stark apparatus with a higher boiling cosolvent (Toluene) even for methyl esters, or use high-concentration acid catalysis with strict temperature control.

Materials

-

2,4-Dichloromandelic acid (1.0 eq)

-

Methanol (Excess, 10-20 eq)

-

Catalyst:

(conc.)[2] (0.1 eq) or -

Solvent: Toluene (if water removal is required via azeotrope)

Step-by-Step Workflow

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-DCMA in Methanol (0.5 M concentration).

-

Catalyst Addition: Add concentrated

dropwise.-

Critical Note: Do not use Thionyl Chloride (

) directly with 2,4-DCMA unless the

-

-

Reflux: Heat to reflux (

) for 4–6 hours.-

Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). Look for the disappearance of the acid spot (baseline/low

) and appearance of the ester (high

-

-

Workup (Quench): Cool to room temperature. Concentrate methanol to 20% volume under reduced pressure. Pour residue into ice-cold saturated

(Caution: Gas evolution). -

Extraction: Extract with Ethyl Acetate (

). Wash combined organics with Brine. -

Purification: Dry over

and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Protocol B: Carboxylate Alkylation (Chiral Preservation)

Best For: Synthesis of enantiopure esters (e.g., R-methyl 2,4-dichloromandelate) or complex esters (Benzyl, Allyl).

Mechanism:

Scientific Rationale

This method avoids breaking the

Materials

-

(R)-2,4-Dichloromandelic acid (1.0 eq)

-

Base:

(1.1 eq) or -

Electrophile: Methyl Iodide (MeI) or Benzyl Bromide (1.2 eq)

-

Solvent: DMF (anhydrous)

Step-by-Step Workflow

Figure 2: Workflow for Carboxylate Alkylation.

-

Setup: Flame-dry a flask and purge with

. Add 2,4-DCMA and anhydrous DMF ( -

Salt Formation: Cool to

. Add-

Why Cesium? The "Cesium Effect" improves solubility of the carboxylate in organic solvents and enhances nucleophilicity compared to Potassium [3].

-

-

Alkylation: Add Methyl Iodide (MeI) dropwise via syringe.

-

Reaction: Allow to warm to Room Temperature (

). Stir for 3 hours. -

Workup: Pour into water. Extract with Diethyl Ether or MTBE.

-

Tip: Wash the organic layer with

solution to effectively remove DMF.

-

-

Isolation: Dry over

. Evaporate solvent.[3][4][5][6][7] This method usually yields analytical grade product without chromatography.

Protocol C: Steglich Esterification (Complex Alcohols)

Best For: Coupling 2,4-DCMA with sterically hindered or acid-sensitive alcohols (e.g., t-Butyl alcohol, complex drug scaffolds).

Materials

-

2,4-Dichloromandelic acid (1.0 eq)

-

Alcohol (

) (1.0 - 1.2 eq) -

Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)

-

Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 eq)

-

Solvent: DCM (Dichloromethane)

Critical Control Point: Preventing Side Reactions

In the presence of DCC, the

-

Solution: Add the Alcohol and DMAP before adding the DCC.[6] Keep the concentration of the alcohol high relative to the acid.

Protocol

-

Dissolve 2,4-DCMA and the target Alcohol in dry DCM (

). -

Add DMAP (catalytic amount).[6]

-

Cool the mixture to

. -

Add DCC (dissolved in minimal DCM) dropwise over 10 minutes.

-

Stir at

for 30 minutes, then warm to RT overnight. -

Filtration: Filter off the precipitated DCU (Dicyclohexylurea) byproduct.

-

Acid Wash: Wash filtrate with

(to remove DMAP) and then

Quality Control & Troubleshooting

Analytical Specifications

-

HPLC: Chiralpak AD-H or OD-H columns are standard for separating mandelic acid enantiomers.

-

Mobile Phase: Hexane:IPA (90:10) is a typical starting point.

-

-

NMR (

): Watch for the methine proton (-

Shift: In the ester, this proton usually shifts slightly downfield compared to the acid.

-

Impurity: A set of doubled peaks often indicates dimerization (diastereomers of the dimer).

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Steric hindrance of ortho-Cl | Increase reaction time; Switch to Method B (Cesium salt). |

| Oligomerization | Self-reaction of | Dilute reaction; Ensure Alcohol is in excess; Use Method B. |

| Racemization | High Temp or Strong Base | Avoid reflux in Method A; Use |

| Use of | Avoid Thionyl Chloride. Use DCC or Acid Catalysis. |

References

- Mandelic Acid Derivatization Risks: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General reference for -hydroxy acid sensitivity to ).

-

Carboxylate Alkylation (Cesium Effect)

-

Kruizinga, W. H., Strijtveen, B., & Kellogg, R. M. (1981). "Cesium salts in organic synthesis: Alkylation of carboxylic acids." Journal of Organic Chemistry, 46(21), 4321–4323. Link

-

-

Steglich Esterification Mechanism

- Liu, Y., et al. (2006). "Kinetics of Esterification of Mandelic Acid with Methanol." Chinese Journal of Chemical Engineering.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 7. m.youtube.com [m.youtube.com]

Mastering the Purification of 2,4-Dichloromandelic Acid: An Application Guide to Recrystallization Techniques

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in 2,4-Dichloromandelic Acid Applications

2,4-Dichloromandelic acid, a halogenated derivative of mandelic acid, serves as a crucial building block in the synthesis of a variety of pharmaceuticals and other fine chemicals. Its molecular structure, featuring both a carboxylic acid and a hydroxyl group on a stereocenter, coupled with the electronic effects of the two chlorine atoms on the phenyl ring, makes it a versatile intermediate. The purity of 2,4-Dichloromandelic acid is paramount, as even minute impurities can have a significant impact on the stereoselectivity of subsequent reactions, the yield of the final product, and the safety and efficacy of the active pharmaceutical ingredient (API). This application note provides a comprehensive guide to the purification of 2,4-Dichloromandelic acid using recrystallization, a robust and scalable technique for achieving high levels of purity.

Understanding the Cornerstone of Purification: The Principles of Recrystallization

Recrystallization is a purification technique for solid organic compounds based on their differential solubility in a given solvent at varying temperatures. The fundamental principle is that the solubility of most solids increases with temperature. In an ideal recrystallization process:

-

The impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution.

-

Insoluble impurities are removed by hot filtration.

-

The hot, saturated solution is allowed to cool slowly and undisturbed.

-

As the solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice.

-

The impurities, present in smaller concentrations, remain dissolved in the cold solvent (mother liquor).

-

The pure crystals are then isolated by filtration, washed with a small amount of cold solvent, and dried.

The success of recrystallization hinges on the careful selection of the solvent and precise control over the cooling process to promote the growth of pure, well-defined crystals.

Navigating the Synthesis Maze: Potential Impurities in 2,4-Dichloromandelic Acid

A thorough understanding of the synthesis route is crucial for identifying potential impurities. 2,4-Dichloromandelic acid is commonly synthesized from 2,4-dichloroacetophenone. This process typically involves a halogenation step followed by hydrolysis.

Common Impurities May Include:

-

Unreacted Starting Materials: Residual 2,4-dichloroacetophenone.

-

Intermediates: Incompletely hydrolyzed intermediates.

-

Byproducts of Side Reactions: Over-oxidation products or compounds arising from undesired reactions of the starting materials or intermediates. For instance, the synthesis of the precursor 2,4-dichloroacetophenone from m-dichlorobenzene and acetic anhydride can introduce related isomers as impurities[1][2][3].

-

Inorganic Salts: Remnants from reagents used during the reaction or workup.

The presence of these impurities can interfere with crystal lattice formation and reduce the overall purity of the final product.

The Art of Solvent Selection: A Data-Driven Approach

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent for 2,4-Dichloromandelic acid should exhibit the following characteristics:

-

High solvency for the compound at elevated temperatures.

-

Low solvency for the compound at low temperatures.

-

High or very low solvency for impurities.

-

Chemical inertness (it should not react with the compound).

-

A boiling point that is lower than the melting point of the compound to prevent "oiling out." The melting point of 2,4-Dichloromandelic acid is approximately 119-121 °C.

-

Ease of removal from the purified crystals.

Solvent Screening Strategy:

A systematic approach to solvent selection involves testing the solubility of a small amount of the crude 2,4-Dichloromandelic acid in various solvents at room temperature and upon heating.

| Solvent | Predicted Solubility Profile for 2,4-Dichloromandelic Acid | Rationale |

| Water | Sparingly soluble at room temperature, moderately soluble when hot. | The carboxylic acid and hydroxyl groups provide some water solubility, but the dichlorinated phenyl ring reduces it. A water/organic co-solvent system might be more effective. |

| Ethanol/Methanol | Soluble at room temperature. | The polar protic nature of short-chain alcohols will likely lead to high solubility even at room temperature, making them poor choices for single-solvent recrystallization. They may be useful as the more soluble component in a solvent pair. |

| Ethyl Acetate | Moderately soluble at room temperature, very soluble when hot. | This polar aprotic solvent is a good candidate. Its polarity is intermediate, which can provide the desired solubility differential with temperature. |

| Toluene | Sparingly soluble at room temperature, moderately to highly soluble when hot. | The aromatic nature of toluene can interact favorably with the dichlorophenyl ring, while its lower polarity may limit solubility at room temperature. |

| Hexane/Heptane | Insoluble or very sparingly soluble even when hot. | These nonpolar solvents are unlikely to dissolve the polar carboxylic acid and hydroxyl groups. They may be useful as an anti-solvent in a solvent pair system. |

Based on this analysis, a mixture of water and a polar organic solvent like ethanol or a single solvent system with ethyl acetate or toluene are promising starting points for recrystallization.

Detailed Protocols for the Recrystallization of 2,4-Dichloromandelic Acid

Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Single-Solvent Recrystallization using Ethyl Acetate

This protocol is suitable for crude 2,4-Dichloromandelic acid with primarily soluble impurities.

Materials:

-

Crude 2,4-Dichloromandelic acid

-

Ethyl acetate (reagent grade)

-

Erlenmeyer flasks (2)

-

Hot plate with magnetic stirring

-

Magnetic stir bar

-

Stemless funnel

-

Fluted filter paper

-

Büchner funnel and flask

-

Vacuum source

-

Watch glass

Procedure:

-

Dissolution: Place the crude 2,4-Dichloromandelic acid in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of ethyl acetate, just enough to create a slurry. Heat the mixture gently on a hot plate with stirring. Add more ethyl acetate in small portions until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is crucial to maximize the yield of recovered crystals upon cooling.

-

Hot Filtration (if necessary): If any insoluble impurities are observed, perform a hot filtration. This step is critical to remove any particulate matter that would otherwise be trapped in the crystals.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this initial cooling phase. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the molecules to selectively arrange themselves in the crystal lattice, excluding impurities. Rapid cooling can trap impurities.

-

Ice Bath Cooling: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any residual mother liquor containing dissolved impurities. Causality: Using cold solvent minimizes the loss of the desired product, which has some solubility even at low temperatures.

-

Drying: Dry the purified crystals on a watch glass in a fume hood or in a vacuum oven at a temperature well below the melting point.

Protocol 2: Two-Solvent Recrystallization using Ethanol and Water

This method is effective when no single solvent provides the ideal solubility profile.

Materials:

-

Crude 2,4-Dichloromandelic acid

-

Ethanol (reagent grade)

-

Deionized water

-

Erlenmeyer flasks (2)

-

Hot plate with magnetic stirring

-

Magnetic stir bar

-

Stemless funnel

-

Fluted filter paper

-

Büchner funnel and flask

-

Vacuum source

-

Watch glass

Procedure:

-

Dissolution: Dissolve the crude 2,4-Dichloromandelic acid in a minimal amount of hot ethanol in an Erlenmeyer flask with stirring.

-

Addition of Anti-Solvent: While keeping the solution hot, add deionized water dropwise until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated.

-

Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration.

-

Crystallization: Allow the solution to cool slowly to room temperature.

-

Ice Bath Cooling: Cool the flask in an ice-water bath for at least 30 minutes.

-

Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.

-

Drying: Dry the purified crystals.

Visualizing the Purification Workflow

Caption: A generalized workflow for the recrystallization of 2,4-Dichloromandelic acid.

Troubleshooting Common Recrystallization Issues

| Problem | Possible Cause(s) | Solution(s) |

| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Boil off some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound. |

| Oiling out occurs. | - The boiling point of the solvent is higher than the melting point of the compound.- The compound is too impure. | - Use a lower-boiling solvent.- Lower the temperature at which the anti-solvent is added in a two-solvent system.- Perform a preliminary purification step (e.g., column chromatography) before recrystallization. |

| Low recovery of crystals. | - Too much solvent was used.- The crystals were washed with too much cold solvent.- The solution was not cooled sufficiently. | - Use the minimum amount of hot solvent for dissolution.- Use a minimal amount of ice-cold solvent for washing.- Ensure the flask is thoroughly cooled in an ice bath. |

| Crystals are colored. | - Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration. |

Assessing Purity: A Multi-faceted Approach

The purity of the recrystallized 2,4-Dichloromandelic acid should be assessed using a combination of analytical techniques:

-

Melting Point Determination: A sharp melting point range close to the literature value (119-121 °C) is a good indicator of high purity. Impurities tend to broaden and depress the melting point range.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of the compound and detecting the presence of impurities. A reversed-phase C18 column with a mobile phase consisting of an acidified water/acetonitrile or water/methanol gradient is a common starting point for the analysis of mandelic acid derivatives[4].

-

Spectroscopic Methods:

-

FTIR Spectroscopy: Can confirm the presence of key functional groups (O-H, C=O, C-Cl, aromatic C-H).

-

¹H and ¹³C NMR Spectroscopy: Provide detailed information about the molecular structure and can be used to identify and quantify impurities if their signals are resolved from those of the main compound.

-

Conclusion: A Pathway to High-Purity 2,4-Dichloromandelic Acid

Recrystallization is a powerful and versatile technique for the purification of 2,4-Dichloromandelic acid. By understanding the principles of recrystallization, carefully selecting the solvent system, and meticulously executing the protocol, researchers and drug development professionals can consistently obtain high-purity material. The detailed protocols and troubleshooting guide provided in this application note serve as a practical resource for achieving the stringent purity requirements necessary for the successful application of 2,4-Dichloromandelic acid in synthesis and pharmaceutical development.

References

- CN109251137A - The synthetic method of one kind 2,4- dichloroacetophenone - Google Patents. (n.d.).

- CN102675073A - Method for preparing 2, 4-dichloroacetophenone - Google Patents. (n.d.).

-

Synthetic method of 2,4-dichloroacetophenone - Eureka | Patsnap. (n.d.). Retrieved February 4, 2026, from [Link]

-

Mandelic Acid - Organic Syntheses Procedure. (n.d.). Retrieved February 4, 2026, from [Link]

-

(R,S)-Mandelic Acid in Pure and Binary Solvents Solubility Measurement and its Correlation with Thermodynamic Models - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

-

Solubilities of 4,4′-Dichlorodiphenyl Disulfide in Six Organic Solvents between (303.15 and 333.15) K - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

-

Temperature-Dependent Solubility of Cholic Acid and Deoxycholic Acid in Ten Pure Solvents at Temperatures from 283.15 to 333.15 K: Experimental Measurement, Model Correlation, and Thermodynamic Analysis - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

-

Solubility Temperature Dependence Predicted from 2D Structure - Semantic Scholar. (n.d.). Retrieved February 4, 2026, from [Link]

-

Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - NIH. (n.d.). Retrieved February 4, 2026, from [Link]

Sources

- 1. Synthetic method of 2,4-dichloroacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN109251137A - The synthetic method of one kind 2,4- dichloroacetophenone - Google Patents [patents.google.com]

- 3. CN102675073A - Method for preparing 2, 4-dichloroacetophenone - Google Patents [patents.google.com]

- 4. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Precision GC-MS Profiling of 2,4-Dichloromandelic Acid

Abstract & Scope

2,4-Dichloromandelic acid (2,4-DCMA) is a primary urinary metabolite of the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). Accurate quantification of 2,4-DCMA is critical for toxicological assessments and occupational exposure monitoring. However, the molecule poses significant chromatographic challenges due to its dual polarity: it possesses both a carboxylic acid moiety and a benzylic hydroxyl group.

Direct injection of underivatized 2,4-DCMA leads to peak tailing, irreversible column adsorption, and poor sensitivity. This guide details a robust Two-Step Silylation Protocol using BSTFA/TMCS. Unlike simple methylation (which leaves the hydroxyl group free to hydrogen bond), silylation caps both active hydrogens, yielding a highly volatile, non-polar Di-TMS derivative ideal for trace-level GC-MS analysis.

Chemical Basis of Derivatization[1]

The Reaction Logic

The objective is to replace the active protons on the hydroxyl (-OH) and carboxyl (-COOH) groups with trimethylsilyl (TMS) groups [-Si(CH₃)₃].

-

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Role of TMCS: Acts as a catalyst to overcome steric hindrance, particularly at the secondary hydroxyl position on the mandelic backbone.

-

Stoichiometry: The reaction yields Di-TMS-2,4-Dichloromandelic Acid .

Reaction Scheme Visualization

The following diagram illustrates the transformation logic, highlighting the shift from a polar analyte to a GC-amenable derivative.

Figure 1: Reaction pathway converting polar active hydrogens to non-polar TMS ethers/esters.

Experimental Protocol

Reagents & Materials

-

Analyte Standard: 2,4-Dichloromandelic acid (CAS: 7554-78-1).[1]

-

Internal Standard (ISTD): 3,4-Dichloromandelic acid or Tropic Acid (structural analog).

-

Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Supelco).

-

Solvents: Ethyl Acetate (Anhydrous), Pyridine (Anhydrous, 99.8%).

-

Drying Agent: Sodium Sulfate (Na₂SO₄), granular, anhydrous.

Step-by-Step Methodology

Phase 1: Sample Preparation (Extraction & Drying)

Critical Control Point: Moisture is the primary cause of derivatization failure. BSTFA hydrolyzes instantly in the presence of water.

-

Extraction: Acidify urine/aqueous sample (1 mL) to pH < 2 with 6M HCl. Extract twice with 2 mL Ethyl Acetate.

-

Drying: Pass the combined organic layer through a Pasteur pipette packed with anhydrous Na₂SO₄.

-

Evaporation: Evaporate the solvent to complete dryness under a gentle stream of Nitrogen (N₂) at 40°C. Do not overheat.

Phase 2: Derivatization Reaction

-

Reconstitution: Add 50 µL of Anhydrous Pyridine to the dried residue. Vortex for 30 seconds to ensure the residue is dissolved.

-

Reagent Addition: Add 50 µL of BSTFA + 1% TMCS .

-

Reaction: Cap the vial tightly (PTFE-lined cap). Incubate at 70°C for 30 minutes .

-

Why Heat? While the carboxyl group reacts at room temperature, the benzylic hydroxyl is sterically hindered by the ortho-chlorine and the phenyl ring. Heat ensures 100% conversion to the Di-TMS form.

-

-

Cooling: Allow to cool to room temperature. Transfer to an autosampler vial with a low-volume insert.

GC-MS Acquisition Parameters

This method utilizes Electron Impact (EI) ionization. The Di-TMS derivative produces a distinct fragmentation pattern useful for Selected Ion Monitoring (SIM).

Instrument Configuration

| Parameter | Setting |

| Column | DB-5ms or Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm) |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |

| Inlet Temp | 260°C |

| Injection Mode | Splitless (1 µL injection), Purge flow 50 mL/min at 1.0 min |

| Transfer Line | 280°C |

| Source Temp | 230°C |

Temperature Program

-

Initial: 80°C (Hold 1 min)

-

Ramp 1: 20°C/min to 200°C

-

Ramp 2: 5°C/min to 260°C (Critical separation window)

-

Final: 30°C/min to 300°C (Hold 3 min bake-out)

Mass Spectrometry (SIM Mode)

The Di-TMS derivative (MW ~365 Da for 2xCl isotopes) fragments characteristically.

| Ion Type | m/z (Target) | Origin/Fragment |

| Quantifier | 247 | [M - COOTMS]⁺ (Base Peak, Benzylic cation) |

| Qualifier 1 | 249 | Isotope of base peak (³⁷Cl contribution) |

| Qualifier 2 | 350 | [M - CH₃]⁺ (Loss of methyl from TMS) |

| Qualifier 3 | 73 | [Si(CH₃)₃]⁺ (General TMS marker) |

Note: The molecular ion (M+) at m/z 364/366 is often weak. The loss of the carboxyl-TMS group (M-117) to form the stabilized benzylic cation (m/z 247) is the dominant mechanism.

Workflow Visualization

The following diagram outlines the "Self-Validating" workflow, ensuring data integrity from extraction to detection.

Figure 2: Operational workflow emphasizing the critical drying step before derivatization.

Scientific Integrity & Troubleshooting (E-E-A-T)

Why This Protocol Works (Causality)

-

Dual-Capping: 2,4-DCMA contains a benzylic hydroxyl group. If you only use Diazomethane (methylation), you only cap the carboxylic acid. The remaining -OH group can hydrogen bond with active sites (silanols) in the GC liner and column, causing "shark-fin" tailing and non-linear calibration curves. Silylation covers both sites.

-

Pyridine Solvent: Pyridine acts as an acid scavenger (neutralizing the Trifluoroacetamide byproduct) and drives the reaction forward by acting as a proton acceptor.

Self-Validating System

To ensure trustworthiness, every batch must include:

-

Reagent Blank: Inject BSTFA/Pyridine alone. If you see peaks at the retention time of 2,4-DCMA, your derivatization vials or pipette tips are contaminated.

-

ISTD Response Check: Monitor the area count of the Internal Standard (3,4-DCMA). If it drops by >30% compared to the calibration curve, it indicates moisture contamination (failed derivatization) or matrix suppression .

Common Pitfalls

-

Issue: No peaks detected.

-

Cause: Water in the sample hydrolyzed the BSTFA.[2]

-

Fix: Increase Na₂SO₄ drying or use azeotropic distillation with DCM.

-

-

Issue: Split peaks.

-

Cause: Incomplete derivatization (Mono-TMS vs Di-TMS).

-

Fix: Increase reaction temperature to 75°C or time to 60 mins.

-

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of Mandelic Acid TMS Derivatives. NIST Chemistry WebBook, SRD 69.[3] [Link]

-

U.S. EPA. Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation. (Adapted for Silylation comparison). [Link]

-

Centers for Disease Control and Prevention (CDC). Laboratory Procedure Manual: Environmental Health, Pesticides in Urine.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,4-Dichloromandelic Acid

Welcome to the technical support center for the synthesis of 2,4-Dichloromandelic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. We will delve into the causality behind experimental choices, providing a framework of self-validating protocols grounded in established chemical principles.

Understanding the Core Synthesis

2,4-Dichloromandelic acid is a valuable building block in the pharmaceutical and agrochemical industries. Its synthesis, while conceptually straightforward, presents several challenges that can significantly impact yield and purity. The most common and industrially relevant pathway begins with 2,4-dichlorobenzaldehyde. This guide will focus on the phase-transfer catalysis (PTC) route, which offers mild reaction conditions and generally good yields but requires careful optimization.[1][2]

The overall transformation involves the reaction of 2,4-dichlorobenzaldehyde with chloroform in the presence of a strong aqueous base and a phase-transfer catalyst. The catalyst facilitates the transfer of the hydroxide ion into the organic phase, where it deprotonates chloroform to generate the reactive dichlorocarbene species, which then attacks the aldehyde. Subsequent hydrolysis yields the desired product.

Core Reaction Pathway

Caption: General synthesis pathway for 2,4-Dichloromandelic acid via Phase-Transfer Catalysis.

Troubleshooting Guide: Low Yield Issues

This section addresses specific problems you might encounter during the synthesis in a question-and-answer format.

Q1: My reaction has stalled, and I'm recovering a large amount of unreacted 2,4-dichlorobenzaldehyde. What's going wrong?

A1: Stalled reactions are a common issue and typically point to one of four areas:

-

Ineffective Phase-Transfer: The core of this reaction relies on the phase-transfer catalyst to bring the aqueous hydroxide into the organic phase. If the catalyst is inefficient or poisoned, the reaction will not proceed.

-

Solution: Ensure your catalyst, such as Tetrabutylammonium bromide (TBAB) or Triethylbenzylammonium chloride (TEBA), is pure and dry. Consider increasing the catalyst loading (from 1-5 mol% up to 10 mol%). The combination of a catalyst with ultrasonic irradiation has been shown to significantly decrease reaction times and improve yields.[3][4]

-

-

Insufficiently Strong Base: The concentration of the aqueous sodium hydroxide solution is critical. A dilute solution may not be sufficient to deprotonate the chloroform effectively.

-

Solution: Use a concentrated (e.g., 50% w/w) aqueous solution of NaOH. This high concentration creates a strong driving force for the reaction.

-

-

Poor Mixing: In a biphasic system, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.

-

Solution: Use a mechanical stirrer capable of high RPMs to create a fine emulsion. Insufficient agitation is a frequent cause of low conversion.

-

-

Low Reaction Temperature: While the reaction is often exothermic, it may require initial heating to overcome the activation energy.

Q2: My TLC/LC-MS analysis shows multiple side products, and the final yield is low. What are these byproducts, and how can I prevent them?

A2: The formation of side products is a primary cause of yield loss. The most common culprits are:

-

Cannizzaro Reaction: Under strongly basic conditions, 2,4-dichlorobenzaldehyde can undergo a disproportionation reaction, where two molecules of the aldehyde react to form one molecule of 2,4-dichlorobenzyl alcohol and one molecule of 2,4-dichlorobenzoic acid.

-

Prevention: The key is to have the reaction with chloroform be faster than the Cannizzaro reaction. This is achieved by ensuring efficient phase-transfer catalysis and maintaining a moderate temperature. Do not let the reaction stir for extended periods at high temperatures if the conversion has stalled.

-

-

Product Degradation: The mandelic acid product itself can be sensitive to the harsh reaction conditions.

-

Prevention: Once the reaction is complete (as monitored by TLC or HPLC), proceed with the workup promptly. Quench the reaction by pouring it over ice and acidifying to a low pH to neutralize the base and stabilize the product.

-

-

Chloroform Self-Condensation: Under basic conditions, chloroform can react with itself, leading to various polymeric byproducts.

-

Prevention: This is less common but can be minimized by the slow addition of the aldehyde to the chloroform/base/catalyst mixture, ensuring the aldehyde is always present to react with the generated dichlorocarbene.

-

Q3: I'm losing a significant amount of product during the workup and purification steps. How can I improve my isolation technique?

A3: Product loss during isolation is frustrating but often correctable with procedural refinements.

-

Inefficient Extraction: 2,4-Dichloromandelic acid has moderate polarity. Choosing the right extraction solvent is key.

-

Solution: After acidification of the reaction mixture, perform multiple extractions with a suitable organic solvent like diethyl ether or ethyl acetate. To ensure complete protonation of the carboxylate salt and thus better extraction into the organic phase, make sure the aqueous layer is sufficiently acidic (pH 1-2).

-

-

Emulsion Formation: The combination of a strong base, organic solvents, and vigorous stirring can lead to persistent emulsions during workup, trapping the product.

-

Solution: To break emulsions, add a saturated brine solution (NaCl) or small amounts of a different organic solvent. In stubborn cases, filtration through a pad of Celite can be effective.

-

-

Crystallization Issues: Obtaining a pure, crystalline product can be challenging. The crude product may be an oil or contaminated with salts.

-

Solution: A common technique is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (like toluene or a mixed solvent system like benzene/ethanol) and then allow it to cool slowly.[5] If the product oils out, try adding a co-solvent or scratching the side of the flask to induce crystallization. Washing the crude solid with cold water to remove inorganic salts before crystallization is also recommended.[5]

-

Frequently Asked Questions (FAQs)

| Question | Answer |

| What is the single most critical parameter for high yield? | Efficient mixing. In this biphasic system, maximizing the surface area between the organic and aqueous phases through vigorous stirring is paramount for the phase-transfer catalyst to function effectively. |

| How does the quality of 2,4-dichlorobenzaldehyde impact the reaction? | Critically. The aldehyde is prone to oxidation to the corresponding carboxylic acid upon storage. The presence of this acidic impurity can neutralize some of the base, inhibiting the reaction. Always use freshly purified or high-purity aldehyde.[6] |

| Are there alternatives to chloroform? | While chloroform is the standard reagent for this transformation, other methods exist, such as the reaction with cyanide followed by hydrolysis.[7][8] However, these routes come with their own challenges, including the use of highly toxic reagents.[7] |

| Can I use a different base? | Potassium hydroxide (KOH) can be used instead of NaOH, but NaOH is generally more cost-effective. The key is to use a high concentration (e.g., 50%) of the alkali metal hydroxide. |

Optimized Experimental Protocol

This protocol is a synthesized example based on common literature procedures aimed at maximizing yield.

Materials:

-

2,4-Dichlorobenzaldehyde (10.0 g, 57.1 mmol)

-

Chloroform (68.2 g, 571 mmol, 10 equiv.)

-

50% (w/w) Sodium Hydroxide solution (50 mL)

-

Tetrabutylammonium bromide (TBAB) (0.92 g, 2.86 mmol, 5 mol%)

-

Diethyl ether

-

6M Hydrochloric Acid

-

Saturated NaCl solution (brine)

Procedure:

-

Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add 2,4-dichlorobenzaldehyde, chloroform, and TBAB.

-

Reaction Initiation: Begin vigorous stirring to create a homogenous organic phase. Slowly add the 50% NaOH solution over 15 minutes. The reaction is exothermic, and the temperature may rise.

-

Reaction Conditions: Heat the mixture to 55-60°C and maintain vigorous stirring for 2-4 hours. Monitor the reaction progress by taking small aliquots from the organic layer and analyzing by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

-

Workup - Quenching: Once the starting material is consumed, cool the flask in an ice bath. Carefully pour the reaction mixture over 200 g of crushed ice in a large beaker.

-

Workup - Acidification: Slowly add 6M HCl with stirring until the aqueous layer is strongly acidic (pH 1-2, check with pH paper).

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL). If an emulsion forms, add 20 mL of brine.

-

Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., toluene or benzene) to obtain pure 2,4-Dichloromandelic acid.[5]

Troubleshooting Workflow

Caption: A step-by-step workflow for diagnosing and resolving low-yield issues.

References

- CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride - Google Patents.

-

Zhang, Y. Q., et al. (2014). A Combination of Phase Transfer Catalyst and Ultrasonic Irradiation Promotes Synthesis of Mandelic Acid. Asian Journal of Chemistry, 26(1), 274-276. Available at: [Link]

-

Visser, J., et al. (2023). Process design for the production of 2,4-dichlorophenoxyacetic acid. ResearchGate. Available at: [Link]

-

Aston, J. G., et al. (1943). Mandelic Acid. Organic Syntheses, 23, 48. DOI: 10.15227/orgsyn.023.0048. Available at: [Link]

- US2471575A - Process of preparing 2, 4-dichlorophenoxyacetic acid - Google Patents.

-

Visser, J., et al. (2023). Process design for the production of 2,4-dichlorophenoxyacetic acid. ResearchGate. Preprint. Available at: [Link]

-

PrepChem. (2017). Preparation of 2,4-dichlorobenzaldehyde. Available at: [Link]

- CN112409159B - Method for synthesizing mandelic acid by oxidation-chlorination process - Google Patents.

-

Organic Syntheses Procedure - acetylmandelic acid. Available at: [Link]

- CN112321410A - Method for synthesizing mandelic acid - Google Patents.

-

Li, J., et al. (2025). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. International Journal of Molecular Sciences, 26(15), 8231. Available at: [Link]

-

Organic Syntheses Procedure - p-BROMOMANDELIC ACID. Available at: [Link]

-

Scribd. (n.d.). Synthesis of Mandelic Acid. Available at: [Link]

-

Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Available at: [Link]

- JP4995429B2 - Method for purifying mandelic acids - Google Patents.

-

Wang, C., et al. (2009). An efficient and practical synthesis of mandelic acid by combination of complex phase transfer catalyst and ultrasonic irradiation. Ultrasonics Sonochemistry, 16(3), 349-352. Available at: [Link]

Sources

- 1. CN112321410A - Method for synthesizing mandelic acid - Google Patents [patents.google.com]

- 2. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. guidechem.com [guidechem.com]

- 7. CN112409159B - Method for synthesizing mandelic acid by oxidation-chlorination process - Google Patents [patents.google.com]

- 8. scribd.com [scribd.com]

Technical Support Center: Purification of 2,4-Dichloromandelic Acid

Welcome to the technical support guide for handling and purifying 2,4-Dichloromandelic acid. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with aldehyde impurities in their samples. We provide in-depth, field-proven solutions to ensure the highest purity of your material for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the most common aldehyde impurity in 2,4-Dichloromandelic acid, and what is its origin?

The most prevalent aldehyde impurity is 2,4-Dichlorobenzaldehyde . Its presence is typically a result of the synthetic route used to produce 2,4-Dichloromandelic acid. Many common syntheses start from 2,4-Dichlorobenzaldehyde, and incomplete reaction or side reactions can lead to its carryover into the final product. Identifying the source of impurities is a critical first step in developing a purification strategy[1][2].

Q2: Why are residual aldehyde impurities a significant concern for my research?

Aldehyde impurities, even at trace levels, can be highly problematic for several reasons:

-

Reactive Interference: The aldehyde carbonyl group is reactive and can participate in unwanted side reactions, leading to the formation of complex impurity profiles in subsequent synthetic steps[3].

-

Toxicity: Certain aldehydes are classified as reactive and potentially genotoxic impurities, which is a major concern in pharmaceutical development[].

-

Catalyst Poisoning: In catalytic reactions, such as hydrogenations, aldehydes can act as catalyst poisons, reducing reaction efficiency and yield.

-

Inaccurate Dosing: The presence of impurities leads to inaccurate quantification of the active pharmaceutical ingredient (API), affecting the reliability of experimental and clinical data.

Q3: What analytical methods are recommended for detecting and quantifying 2,4-Dichlorobenzaldehyde in my sample?

Accurate detection is crucial for assessing the purity of your material both before and after purification. The primary analytical tools for this purpose are:

-

High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for separating and quantifying impurities in APIs. A well-developed HPLC method can effectively resolve 2,4-Dichloromandelic acid from 2,4-Dichlorobenzaldehyde[5][6].

-

Gas Chromatography (GC): For volatile impurities, GC is a suitable alternative, though 2,4-Dichloromandelic acid itself has a high boiling point and typically requires derivatization for GC analysis[2][7].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the characteristic aldehyde proton signal of 2,4-Dichlorobenzaldehyde (typically around 10 ppm), providing a quick assessment of its presence[2].

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification process in a practical, question-and-answer format.

Q4: I performed a recrystallization, but my HPLC analysis still shows a significant aldehyde peak. What went wrong?

This is a common issue and usually points to one of two things: solvent choice or impurity concentration.

Causality & Explanation: Recrystallization relies on the principle that the desired compound and the impurity have different solubility profiles in a given solvent[8]. The ideal solvent will dissolve the 2,4-Dichloromandelic acid at an elevated temperature but will have limited solubility for it at lower temperatures, while the 2,4-Dichlorobenzaldehyde impurity remains in the solution (the "mother liquor").

Troubleshooting Steps:

-

Re-evaluate Your Solvent System: The polarity of 2,4-Dichlorobenzaldehyde and 2,4-Dichloromandelic acid are similar. A single-solvent recrystallization may be insufficient. Consider a two-solvent system (e.g., an ethyl acetate/hexane or a toluene/heptane mixture) to fine-tune the solubility and enhance the separation.

-

Perform a Pre-Purification Step: If the aldehyde concentration is high, recrystallization alone may not be effective. It is highly recommended to first perform a chemical wash to remove the bulk of the aldehyde. The sodium bisulfite wash described in Protocol 1 is the industry-standard method for this purpose[9][10][11].

-

Cooling Rate: Crashing the product out of solution by cooling too quickly can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before moving it to an ice bath to promote the formation of purer crystals[8].

Q5: I used the recommended sodium bisulfite wash, but the aldehyde impurity persists. What's the next step?